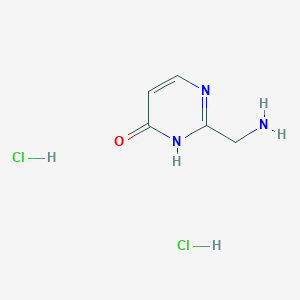
2-Aminomethyl-pyrimidin-4-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminomethyl-pyrimidin-4-ol dihydrochloride, also known as AMPD, is a chemical compound that has been the subject of extensive scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. In
Mécanisme D'action
The mechanism of action of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to inhibit the growth and proliferation of cancer cells. Furthermore, 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Aminomethyl-pyrimidin-4-ol dihydrochloride in lab experiments is its wide range of biological activities. This makes it a potential candidate for the treatment of various diseases. Additionally, the synthesis of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride is relatively simple and can be carried out under specific conditions to ensure the purity and yield of the final product. However, one of the limitations of using 2-Aminomethyl-pyrimidin-4-ol dihydrochloride in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride in humans.
Orientations Futures
There are several future directions for the study of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride. One direction is to further explore the mechanism of action of the compound. This will help to better understand how 2-Aminomethyl-pyrimidin-4-ol dihydrochloride exerts its biological effects and may lead to the development of more effective treatments for various diseases. Another direction is to explore the potential use of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride in combination with other drugs. This may lead to the development of more effective treatments for cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride in humans.
Méthodes De Synthèse
The synthesis of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride involves the reaction of 2-aminomethyl-pyrimidin-4-ol with hydrochloric acid. The reaction is carried out under specific conditions to ensure the purity and yield of the final product. The purity of the 2-Aminomethyl-pyrimidin-4-ol dihydrochloride can be determined by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has also been shown to have antiviral effects, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C. Additionally, 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to have anticancer effects, making it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
2-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-3-4-7-2-1-5(9)8-4;;/h1-2H,3,6H2,(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFORKZHGKMFLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-pyrimidin-4-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

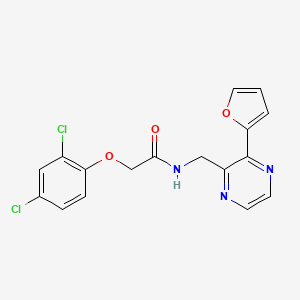
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)
![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)
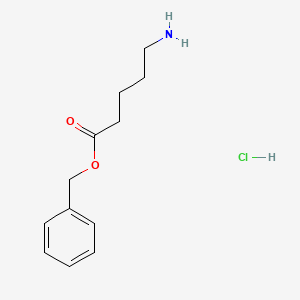
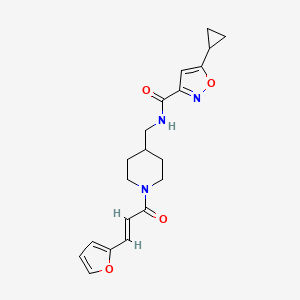
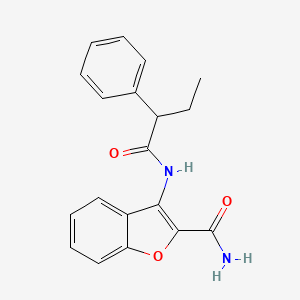
![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)

![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2782702.png)
![3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2782704.png)
![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)